

Application Notes and Protocols for GGFG Linker Cleavage Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

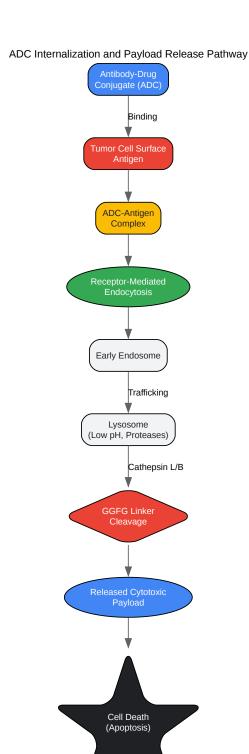
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its susceptibility to cleavage by specific lysosomal proteases, such as cathepsins, enables the targeted release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] This document provides detailed protocols for conducting in vitro GGFG linker cleavage assays, methods for data analysis, and a summary of relevant quantitative data.

The GGFG linker's stability in the bloodstream and its efficient cleavage within the lysosomal environment of tumor cells are key to its success in ADCs like Trastuzumab deruxtecan (Enhertu).[1][3] The GGFG motif is recognized and cleaved by lysosomal proteases, particularly Cathepsin L and to a lesser extent, Cathepsin B, after the ADC is internalized by the target cell.[4] Understanding the kinetics and efficiency of this cleavage is paramount for the development and optimization of novel ADCs.

Signaling Pathway and Experimental Workflow

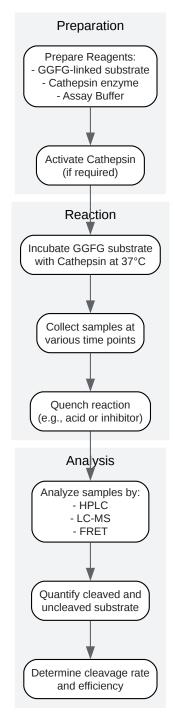
The following diagrams illustrate the mechanism of ADC internalization and subsequent payload release, and the general workflow for an in vitro GGFG linker cleavage assay.







GGFG Linker Cleavage Assay Workflow



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